molecular formula C13H11Cl2NO3 B3295731 Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate CAS No. 888739-18-2

Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate

Cat. No.: B3295731
CAS No.: 888739-18-2
M. Wt: 300.13 g/mol
InChI Key: HBAYHDLUMSDLPN-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core in Medicinal Chemistry and Chemical Biology

The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom. nih.gov This structural motif is prevalent in a wide array of natural products and synthetic molecules, demonstrating its importance in biological systems. nih.gov The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows molecules containing this core to bind effectively with a diverse range of enzymes and cellular receptors. nih.gov

Consequently, oxazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities. Academic research has extensively documented their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. nih.gov The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the resulting compound. nih.gov This makes the oxazole scaffold a highly versatile platform for developing new therapeutic agents and chemical probes to investigate biological processes. Numerous compounds incorporating the oxazole ring have advanced to clinical use, highlighting their therapeutic value and potential.

Table 1: Reported Biological Activities of Various Oxazole Scaffolds

Biological Activity Example Scaffold/Derivative Reference(s)
Antimicrobial Pyrazole-linked oxazole-5-ones nih.gov
Anticancer 2,4,5-trisubstituted oxazoles rjstonline.com
Anti-inflammatory Substituted 2,5-diphenyloxazoles rjstonline.com
Antifungal Benzo[d]oxazoles nih.gov

Overview of Halogenated Benzyl (B1604629) and Ester Moieties in Bioactive Compounds

The biological profile of a core scaffold like oxazole is often fine-tuned through the introduction of various substituents. The title compound features two such critical moieties: a halogenated benzyl group and an ethyl ester.

Halogenated Benzyl Moieties: The incorporation of halogen atoms, such as chlorine, into a molecular structure is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogenation can significantly influence a molecule's lipophilicity (fat-solubility), metabolic stability, and binding affinity to its biological target. The 2,4-dichloro substitution pattern on the benzyl ring of the title compound is specifically designed to alter its electronic and steric profile, which can lead to enhanced potency or selectivity for a particular biological target. Research has shown that such substitutions can be crucial for the efficacy of various therapeutic agents.

Ester Moieties: The ethyl carboxylate (ester) group also plays a pivotal role in the design of bioactive compounds. Esters are frequently employed as "prodrugs," which are inactive or less active forms of a drug that are metabolically converted into the active form within the body. This strategy is often used to improve a drug's oral absorption, increase its duration of action, or enhance its delivery to a specific tissue. The ester group can improve membrane permeability by masking polar carboxylic acid groups, facilitating the compound's entry into cells. Once inside, cellular enzymes called esterases can cleave the ester bond, releasing the active carboxylic acid.

Rationale for Research on Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate as a Model Compound

While extensive research on the specific compound this compound is not widely published in mainstream literature, the rationale for its synthesis and study in an academic setting can be logically inferred from its constituent parts. This molecule serves as an ideal model compound for several key areas of chemical and biological research.

The design combines three distinct structural features known to influence bioactivity:

The Oxazole Core: A proven pharmacophore with a wide range of biological activities. nih.gov

The 2,4-Dichlorobenzyl Group: A substitution pattern known to enhance biological effects by modifying lipophilicity and target interaction.

The Ethyl Ester Group: A moiety that allows for the investigation of prodrug strategies and improvement of pharmacokinetic properties.

Scope and Objectives of Academic Research on this compound and its Analogs

The academic investigation of this compound and its analogs would typically encompass a multi-faceted approach with several key objectives.

Research Objectives:

Synthetic Methodology: To develop and optimize efficient, scalable, and potentially green synthetic routes to this class of 2,5-disubstituted oxazole-4-carboxylates. nih.govresearchgate.net

Biological Screening: To subject the parent compound and a library of its analogs to a broad range of biological assays to identify potential therapeutic applications. Given the known activities of oxazoles, this would include screening for antimicrobial, anticancer, and anti-inflammatory properties. nih.govrjstonline.com

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the model compound and assess how these changes affect its biological activity. nih.govresearchgate.netnih.gov This is a cornerstone of medicinal chemistry research. Key modifications could include:

Varying the substitution pattern on the benzyl ring (e.g., different halogens, or moving the positions of the chloro groups).

Replacing the benzyl group with other aromatic or aliphatic side chains.

Altering the ester group (e.g., methyl, propyl) or hydrolyzing it to the corresponding carboxylic acid to compare activities.

Target Identification and Mechanism of Action: For any identified bioactive compounds, the next objective would be to determine their specific molecular target(s) and elucidate the mechanism by which they exert their biological effect.

Through such systematic investigation, this compound serves as a valuable research tool, providing insights into the fundamental principles of medicinal chemistry and potentially leading to the discovery of new therapeutic lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-[(2,4-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)12-11(19-7-16-12)5-8-3-4-9(14)6-10(8)15/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYHDLUMSDLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Retrosynthetic Analysis and Key Precursors for Oxazole-4-carboxylate Scaffolds

Retrosynthetic analysis of the target molecule, Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, reveals several potential disconnections that point to key precursors. The oxazole (B20620) ring itself is a five-membered heterocycle that can be constructed through various cyclization strategies.

A primary disconnection across the C5-N bond and the C4-C(O)OEt bond suggests a convergent synthesis from a precursor containing the 2,4-dichlorobenzyl moiety and a fragment that will form the C4-carboxylate portion of the ring. A common and effective strategy for constructing 5-substituted oxazole-4-carboxylic acid esters involves the reaction of an activated carboxylic acid derivative with an isocyanoacetate ester. researchgate.net

Following this logic, the key precursors for this compound are identified as:

Ethyl isocyanoacetate: This molecule provides the nitrogen atom, the C4 atom, and the ethyl carboxylate group at the 4-position.

2,4-Dichlorophenylacetic acid or its activated derivatives: This precursor supplies the 2,4-dichlorobenzyl group that is ultimately found at the 5-position of the oxazole ring. Activated forms can include the corresponding acid chloride or N-(acyloxy)pyrrolidine-2,5-dione. researchgate.net

An alternative retrosynthetic approach involves the formation of the oxazole ring from an α-acylamino ketone, known as the Robinson-Gabriel synthesis. pharmaguideline.com In this case, the disconnection would lead to an N-acyl derivative of an aminoketone, where the acyl group is derived from 2,4-dichlorophenylacetic acid.

A further strategy could involve building the oxazole ring first and then introducing the substituents. For instance, a palladium-catalyzed direct (hetero)arylation could be used to introduce groups at the 2- and 5-positions of a pre-formed ethyl oxazole-4-carboxylate. organic-chemistry.org However, for the specific target molecule, building the ring with the substituents already incorporated from key precursors is often more direct.

The table below summarizes the key precursors identified through retrosynthetic analysis.

Precursor NameChemical StructureRole in Synthesis
Ethyl isocyanoacetateCNCH₂COOEtProvides N3, C4, and the C4-carboxylate group
2,4-Dichlorophenylacetic acid(2,4-Cl₂C₆H₃)CH₂COOHSource of the C5 and the 2,4-dichlorobenzyl substituent
2,4-Dichlorophenylacetyl chloride(2,4-Cl₂C₆H₃)CH₂COClActivated form of the carboxylic acid for acylation

Development and Optimization of Synthetic Routes for this compound

The synthesis of the title compound can be achieved through several methodologies, each with its own advantages regarding yield, scalability, and reaction conditions. The optimization of these routes often focuses on improving the efficiency of the key ring-forming step.

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like substituted oxazoles in a single step from simple starting materials. researchgate.net These reactions are characterized by high atom economy and procedural simplicity.

A potential MCR for the synthesis of the target oxazole could involve the reaction of 2,4-dichlorobenzaldehyde (B42875), an amine, and an α-isocyanoacetate. For instance, a one-pot synthesis of 5-methoxyoxazoles has been reported from aldehydes, amines, and methyl α-isocyanoacetate. thieme-connect.com While not a direct route to the title compound, it illustrates the principle of using MCRs to rapidly assemble the oxazole core. Another developed MCR involves the acid-promoted reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles to generate fully substituted oxazoles. acs.org Adapting such a strategy would require a custom design of starting materials to yield the specific substitution pattern of this compound.

The formation of the oxazole ring is the pivotal step in the synthesis. Several classical and modern cyclization strategies are available.

Reaction of Isocyanoacetates with Acylating Agents: This is one of the most direct methods. The reaction of ethyl isocyanoacetate with an activated form of 2,4-dichlorophenylacetic acid, such as the acid chloride, in the presence of a base like sodium hydride, leads to the formation of the 5-substituted oxazole-4-carboxylate ester. researchgate.net This method is broadly applicable to a variety of carboxylic acids. researchgate.net A recently developed method utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with the isocyanoacetate. acs.org

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the target molecule, this would require the synthesis of ethyl 2-((2,4-dichlorophenyl)acetamido)-3-oxobutanoate, followed by treatment with a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the oxazole. pharmaguideline.com

Van Leusen Oxazole Synthesis: The Van Leusen reaction typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com To synthesize the target 4,5-disubstituted oxazole, a modified Van Leusen approach would be necessary, potentially starting with a different isocyanide reagent that already contains the carboxylate functionality.

Metal-Catalyzed Cyclizations: Various metal-catalyzed reactions have been developed for oxazole synthesis. Copper-catalyzed tandem oxidative cyclization of enamides is one such method that produces polysubstituted oxazoles under mild conditions. organic-chemistry.orgresearchgate.net Another approach involves the palladium-catalyzed reaction of N-propargylamides with aryl iodides, which proceeds through coupling followed by in situ cyclization. organic-chemistry.org

The table below compares different cyclization strategies for forming the oxazole ring.

Cyclization StrategyKey ReactantsTypical Reagents/ConditionsProduct Type
Isocyanoacetate AcylationEthyl isocyanoacetate, Acyl chlorideBase (e.g., NaH)5-Substituted oxazole-4-carboxylates
Robinson-Gabrielα-Acylamino ketoneDehydrating agent (H₂SO₄, POCl₃)2,5-Disubstituted or 2,4,5-Trisubstituted oxazoles
Van LeusenAldehyde, TosMICBase (e.g., K₂CO₃)5-Substituted oxazoles
Copper-CatalyzedEnamidesCu(II) catalyst, Oxidant2,5-Disubstituted oxazoles

The 2,4-dichlorobenzyl group is a crucial pharmacophore in many active molecules. Its introduction into the oxazole ring is typically achieved by using a precursor that already contains this moiety.

The most straightforward method is to start with a compound like 2,4-dichlorophenylacetic acid or its derivatives. This acid can be converted to the more reactive 2,4-dichlorophenylacetyl chloride, which then serves as the acylating agent in the reaction with ethyl isocyanoacetate. researchgate.net

Alternatively, if a synthesis route starting from an aldehyde is considered (e.g., a modified Van Leusen reaction), 2,4-dichlorobenzaldehyde would be the key starting material. The 2,4-dichlorobenzyl group is derived from 2,4-dichlorotoluene (B165549) via photochlorination to produce 2,4-dichlorobenzyl chloride, which can then be hydrolyzed to 2,4-dichlorobenzyl alcohol or further oxidized to the aldehyde or carboxylic acid. patsnap.comgoogle.com The 2,4-dichlorobenzyl alcohol itself is a known mild antiseptic. nih.govwikipedia.org

The ethyl ester at the 4-position is typically incorporated directly through the use of ethyl isocyanoacetate as a starting material. However, if the synthesis were to proceed via the corresponding oxazole-4-carboxylic acid, a final esterification step would be required. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (Fischer esterification), would be applicable.

Functional group interconversions at this position are also possible. For instance, the ethyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid using a base like lithium hydroxide (B78521). nih.gov This carboxylic acid can then be converted to other derivatives, such as amides, by reacting it with an amine after activation (e.g., forming an acid chloride or using peptide coupling reagents). It is important to note that oxazoles with both a free 5-hydroxy and a 4-carboxy substituent have been found to be unstable. nih.gov While the target molecule has a benzyl (B1604629) group at the 5-position, the reactivity of the 4-carboxylate group is a key consideration for further derivatization.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.in Several green approaches have been applied to the synthesis of oxazoles and can be adapted for the production of this compound. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. kthmcollege.ac.inijpsonline.com For example, a microwave-assisted Van Leusen synthesis has been reported to produce 5-aryl-1,3-oxazoles efficiently. mdpi.com This technique could potentially be applied to the cyclization step in the synthesis of the title compound.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water has been used as a solvent for the Van Leusen reaction in the presence of β-cyclodextrin. nih.gov Ionic liquids have also been employed as reusable reaction media for oxazole synthesis. ijpsonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of toxic heavy metals or catalysts is highly desirable. rsc.org Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides provides a metal-free method for C-O bond formation to yield oxazoles. organic-chemistry.org Electrochemical methods are also emerging as a powerful green tool, enabling reactions without external catalysts or oxidants. rsc.org

The table below outlines some green chemistry approaches applicable to oxazole synthesis.

Green ApproachDescriptionPotential ApplicationReference
Microwave IrradiationUse of microwave energy to accelerate reactions.Cyclization and condensation steps. mdpi.comkthmcollege.ac.in
Ionic LiquidsUse of non-volatile, often recyclable, salts as solvents.One-pot Van Leusen synthesis. ijpsonline.com
Aqueous MediaUsing water as a solvent, often with phase-transfer catalysts or additives.Van Leusen reaction with β-cyclodextrin. nih.gov
Electrochemical SynthesisUsing electric current to drive reactions, avoiding chemical oxidants.Four-component reaction to form oxazoles. rsc.org

Derivatization Strategies for this compound

The structure of this compound offers three main sites for chemical modification: the ethyl ester group at the C4 position, the 2,4-dichlorophenyl moiety, and the oxazole ring itself. These sites can be selectively functionalized to produce a library of related compounds.

The ethyl ester functional group is a versatile handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed to 5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid under either acidic or basic conditions. mnstate.edulibretexts.org Basic hydrolysis, often using a reagent like sodium hydroxide in an aqueous or alcoholic solvent, proceeds via an irreversible addition-elimination mechanism to yield the carboxylate salt. mnstate.edu Subsequent acidification furnishes the free carboxylic acid. Acid-catalyzed hydrolysis, for instance with 6 N HCl, is an equilibrium process that can also yield the carboxylic acid. acs.org Microwave-assisted hydrolysis using milder bases like potassium carbonate has also been shown to be effective for related azole esters. nih.gov

Amidation: Once the carboxylic acid is obtained, it can be converted into a wide range of amides. This transformation typically involves an initial activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Common coupling agents used for this purpose include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base like Hünig's base, or phosphorus-based reagents. organic-chemistry.orglookchemmall.com This two-step sequence (hydrolysis followed by amidation) allows for the introduction of a diverse array of substituents at the C4 position, significantly expanding the chemical space accessible from the parent ester.

Table 1: Potential Modifications of the Ethyl Ester Group
TransformationReagents and ConditionsProductReference
Hydrolysis (Basic)1. NaOH, H₂O/EtOH, heat 2. H₃O⁺5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid mnstate.edu
Hydrolysis (Acidic)HCl (aq), heat5-(2,4-dichlorobenzyl)oxazole-4-carboxylic acid acs.org
Amidation (from carboxylic acid)R¹R²NH, HBTU, Hünig's base, DMF5-(2,4-dichlorobenzyl)-N,N-(R¹,R²)oxazole-4-carboxamide organic-chemistry.org

The 2,4-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. However, substitution is still possible, and the regiochemical outcome is dictated by the combined directing effects of the two chloro substituents and the benzyl group. The chlorine atoms are ortho, para-directing, while the benzyl substituent is also weakly ortho, para-directing.

Nitration: A common electrophilic aromatic substitution is nitration. Based on studies of the nitration of 2,4-dichlorotoluene, the directing effects of the substituents strongly favor substitution at the C5 position. prepchem.comgoogle.com The C5 position is ortho to the chlorine at C4 and para to the chlorine at C2. Introducing a nitro group with fuming nitric acid or a mixture of nitric and sulfuric acids would likely yield Ethyl 5-(2,4-dichloro-5-nitrobenzyl)oxazole-4-carboxylate. prepchem.com

Halogenation: Further halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would also be directed by the existing substituents. libretexts.org Similar to nitration, the C5 position is the most probable site of substitution due to the combined directing influences and steric considerations.

Table 2: Predicted Electrophilic Aromatic Substitution on the 2,4-Dichlorophenyl Ring
ReactionReagents and ConditionsPredicted Major ProductReference
NitrationHNO₃, H₂SO₄Ethyl 5-(2,4-dichloro-5-nitrobenzyl)oxazole-4-carboxylate prepchem.comgoogle.com
BrominationBr₂, FeBr₃Ethyl 5-(5-bromo-2,4-dichlorobenzyl)oxazole-4-carboxylate libretexts.org

The oxazole ring itself can be functionalized, although it is generally considered an electron-deficient heterocycle, making electrophilic substitution difficult unless activating groups are present. pharmaguideline.comwikipedia.org More effective strategies involve metalation or transition-metal-catalyzed C-H activation.

Lithiation/Metalation: The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). pharmaguideline.comwikipedia.orgrsc.org This generates a 2-lithio-oxazole intermediate, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new substituents at the C2 position. acs.org However, 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. wikipedia.org

Palladium-Catalyzed C-H Arylation: A powerful modern method for functionalizing oxazoles is direct C-H arylation. For ethyl oxazole-4-carboxylates, it has been demonstrated that both the C2 and C5 positions can be selectively arylated using palladium catalysis. nih.gov The regioselectivity can be controlled by the choice of phosphine (B1218219) ligand and base. For instance, using ligands like P(t-Bu)₃ can favor arylation at the C2 position, while other ligands like PCy₃ can direct the reaction to the C5 position. nih.gov Since the C5 position in the target molecule is already substituted, this methodology would be primarily applicable for introducing aryl or heteroaryl groups at the C2 position.

Halogenation: Direct halogenation of the oxazole ring can also be achieved. For example, N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom, typically at the C5 position. princeton.edu

Table 3: Strategies for Oxazole Ring Functionalization
PositionMethodologyReagents and ConditionsPotential Product TypeReference
C2Lithiation and Electrophilic Quench1. n-BuLi or LDA 2. Electrophile (E⁺)2-Substituted oxazole derivative wikipedia.orgacs.org
C2Palladium-Catalyzed C-H ArylationAr-Br, Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., K₂CO₃)2-Aryl-5-(2,4-dichlorobenzyl)oxazole-4-carboxylate nih.gov

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of the core structure of this compound can be achieved through established methods for oxazole formation. One of the most relevant is the reaction between an acyl chloride and an isocyanoacetate ester. researchgate.net

Reaction Mechanism: The synthesis likely proceeds via the reaction of 2-(2,4-dichlorophenyl)acetyl chloride with ethyl isocyanoacetate in the presence of a base. The mechanism can be described as follows:

Deprotonation: A base (e.g., sodium hydride) deprotonates the α-carbon of ethyl isocyanoacetate, forming a nucleophilic anion.

Acylation: The anion attacks the electrophilic carbonyl carbon of 2-(2,4-dichlorophenyl)acetyl chloride in a nucleophilic acyl substitution reaction, displacing the chloride and forming an α-isocyano-β-keto ester intermediate.

Cyclization: The enolate form of the intermediate undergoes an intramolecular nucleophilic attack, where the oxygen of the enolate attacks the electrophilic carbon of the isocyanide group. This 5-endo-dig cyclization forms a five-membered oxazoline (B21484) ring.

Dehydration/Aromatization: The resulting oxazoline intermediate then undergoes elimination of water (or its equivalent) to form the stable, aromatic oxazole ring.

Another well-known route to oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com While this specific route does not directly yield a C4-carboxylate, its mechanism, involving the formation and subsequent elimination from an oxazoline intermediate, provides a fundamental understanding of oxazole ring formation. mdpi.comwikipedia.org

Stereochemical Considerations: The synthesis of this compound from achiral starting materials such as 2-(2,4-dichlorophenyl)acetyl chloride and ethyl isocyanoacetate does not create any stereocenters. The final product is achiral and does not have stereoisomers. Stereochemistry would only become a factor in its synthesis or derivatization if chiral starting materials, reagents, or catalysts were employed, or if a derivatization reaction introduced a new chiral center onto the molecule. For instance, the biosynthetic formation of oxazole rings in natural products has been shown to be a stereoselective process, highlighting that stereocontrol is possible depending on the synthetic context. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate Analogs

Systematic Modification of the 2,4-Dichlorobenzyl Group

The 2,4-dichlorobenzyl moiety is a critical pharmacophore, and its modification can provide significant insights into the structural requirements for biological activity. Key modifications include altering the halogen substitution pattern, replacing the phenyl ring with other aromatic or heteroaromatic systems, and modifying the benzylic methylene (B1212753) linker.

The number and position of halogen substituents on the benzyl (B1604629) ring can profoundly affect the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research into related heterocyclic compounds has shown that dichlorinated benzyl groups often confer potent activity. For instance, studies on isoxazole (B147169) derivatives have demonstrated that a 3,4-dichlorobenzyl substituent can be optimal for activity. nih.gov

To investigate this systematically for ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, a series of analogs with varying halogen patterns on the benzyl ring would be synthesized and evaluated. The aim is to probe the importance of the chlorine atoms at the 2- and 4-positions for the observed activity.

Table 1: Illustrative SAR Data for Halogen Pattern Variation

Compound Substitution Pattern Relative Activity (%)
1a 2,4-dichloro (Parent) 100
1b 4-chloro 75
1c 2-chloro 60
1d 3,4-dichloro 110
1e 2,6-dichloro 40
1f 3-chloro 55
1g 4-fluoro 65
1h 4-bromo 80
1i 2,4-difluoro 50

| 1j | Unsubstituted | 20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this hypothetical data, several trends can be inferred. The disubstitution with chlorine appears to be beneficial, with the 3,4-dichloro analog showing slightly enhanced activity compared to the parent 2,4-dichloro compound, suggesting a preference for this substitution pattern. Monosubstitution generally leads to a decrease in activity, with the 4-chloro analog being more potent than the 2-chloro or 3-chloro analogs. The steric hindrance introduced by a 2,6-dichloro substitution pattern is detrimental to activity. Replacing chlorine with other halogens like fluorine or bromine also impacts activity, indicating that both electronic effects and atomic size are important for target interaction. The significantly reduced activity of the unsubstituted analog highlights the necessity of halogen substituents for potency.

Replacing the 2,4-dichlorophenyl ring with other aromatic or heteroaromatic systems can explore a wider chemical space and identify alternative scaffolds that may offer improved properties, such as enhanced potency, better selectivity, or improved metabolic stability.

Table 2: Illustrative SAR Data for Aromatic and Heteroaromatic Ring Variation

Compound R Group Relative Activity (%)
2a 2,4-dichlorophenyl (Parent) 100
2b Phenyl 20
2c 4-methoxyphenyl 45
2d 4-trifluoromethylphenyl 85
2e Naphthyl 30
2f Thienyl 60
2g Pyridyl 70

| 2h | Furyl | 55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the 2,4-dichlorophenyl ring is a highly optimized substituent. Simple replacement with an unsubstituted phenyl ring leads to a significant loss of activity. The introduction of an electron-donating group like methoxy (B1213986) has a modest effect, while a strong electron-withdrawing group like trifluoromethyl restores a significant portion of the activity, indicating that the electronic properties of the ring are crucial. Replacement with larger aromatic systems like naphthyl does not appear to be favorable. Interestingly, heteroaromatic rings such as thiophene (B33073) and pyridine (B92270) are better tolerated than the unsubstituted phenyl ring, suggesting that specific interactions with the heteroatoms may be beneficial for activity.

Modification of the methylene linker between the oxazole (B20620) and the dichlorophenyl ring can provide insights into the optimal spatial arrangement of these two moieties. Increasing the chain length or introducing branching can alter the flexibility and conformation of the molecule. The impact of alkyl chain length on the properties of benzyl derivatives has been noted in other chemical series. vensel.org

Table 3: Illustrative SAR Data for Alkyl Chain Modification

Compound Linker (X) Relative Activity (%)
3a -CH₂- (Parent) 100
3b -CH₂CH₂- 50
3c -(CH₂)₃- 25
3d -CH(CH₃)- 70

| 3e | -C(CH₃)₂- | 30 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical data in this table indicates that the single methylene linker is optimal for activity. Increasing the chain length to two or three carbons leads to a progressive decrease in potency, suggesting a strict spatial requirement for the positioning of the dichlorophenyl ring relative to the oxazole core. The introduction of a methyl branch on the linker is tolerated to some extent, though it reduces activity, while a dimethyl substitution is significantly detrimental, likely due to steric hindrance.

Exploration of the Carboxylate Ester Functionality

The ethyl carboxylate group at the 4-position of the oxazole ring is another key site for modification. Its ester nature makes it susceptible to hydrolysis by esterases in vivo, which can be a metabolic liability or a desired feature for a prodrug approach.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common metabolic transformation. sigmaaldrich.com The resulting carboxylic acid derivative often exhibits different physicochemical properties, such as increased polarity and altered target-binding interactions. In some cases, the carboxylic acid can be the active form of the drug.

Table 4: Illustrative SAR Data for Ester Hydrolysis

Compound Functional Group Relative Activity (%)
4a -COOCH₂CH₃ (Parent) 100
4b -COOH 90
4c -CONH₂ 60

| 4d | -CON(CH₃)₂ | 40 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the carboxylic acid derivative retains a high level of activity, indicating that it may be the active metabolite or that the carboxylate group can effectively mimic the interactions of the ester. Conversion to a primary or tertiary amide leads to a decrease in activity, suggesting that the hydrogen bonding capabilities and/or the anionic character of the carboxylate group are important for target engagement.

Altering the alkyl portion of the ester can influence properties such as solubility, metabolic stability, and cell permeability. The size and branching of the alkyl chain can affect the rate of enzymatic hydrolysis.

Table 5: Illustrative SPR Data for Alkyl Ester Variation

Compound Ester Group (R) Relative Activity (%) Metabolic Stability (t½, min)
5a -CH₂CH₃ (Ethyl) 100 30
5b -CH₃ (Methyl) 95 20
5c -CH₂CH₂CH₃ (n-Propyl) 90 45
5d -CH(CH₃)₂ (Isopropyl) 80 75

| 5e | -C(CH₃)₃ (tert-Butyl) | 60 | >120 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical data in this table illustrates a common trend in medicinal chemistry. Smaller, linear alkyl esters like methyl and ethyl are associated with high activity but lower metabolic stability. As the size of the alkyl chain increases, particularly with branching, the metabolic stability improves due to steric hindrance around the ester carbonyl, which slows down enzymatic hydrolysis. However, this increased steric bulk can also lead to a decrease in biological activity, as seen with the isopropyl and tert-butyl esters. This highlights the trade-off between potency and metabolic stability that must be balanced in drug design.

Amide and Hydrazide Isosteres

The replacement of an ester with an amide can introduce a hydrogen bond donor (the N-H group), which can lead to new or enhanced interactions with a biological target. For instance, studies on various heterocyclic compounds have shown that converting an ester to a corresponding amide or hydrazide can significantly alter the compound's potency and pharmacokinetic profile. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are also commonly used as amide bioisosteres, offering improved metabolic stability and the ability to maintain planar geometry similar to an amide. nih.gov

Research into related heterocyclic structures demonstrates the impact of such modifications. For example, in the development of inhibitors for various enzymes, the transition from an ester to an amide has been a key step in optimizing lead compounds. This modification can influence properties such as cell permeability and oral bioavailability.

Table 1: Comparison of Physicochemical Properties of Ester, Amide, and Hydrazide Isosteres

Functional GroupHydrogen Bond DonorHydrogen Bond AcceptorMetabolic Stability
Ester (-COOR)NoYesLow (Susceptible to Esterases)
Amide (-CONHR)YesYesHigh (Resistant to Proteases)
Hydrazide (-CONHNHR)YesYesModerate to High
1,3,4-OxadiazoleNoYesHigh

Modifications of the Oxazole Core Structure

Bioisosteric Replacements of the Oxazole Ring (e.g., Isoxazole, Thiazole)

Isoxazole: Isoxazoles are frequently used as bioisosteres for oxazoles. nih.gov The change in the position of the heteroatoms (nitrogen and oxygen) can alter the dipole moment and the hydrogen bonding capacity of the ring, which in turn affects receptor binding. nih.gov For example, in the discovery of CRTh2 antagonists, the replacement of an amide with an isoxazole ring was a key design step. nih.gov

Thiazole (B1198619): The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can significantly impact the compound's lipophilicity and metabolic stability. Sulfur is larger and less electronegative than oxygen, which can lead to altered steric and electronic properties influencing biological activity.

Triazole: 1,2,3-triazoles and 1,2,4-triazoles are also effective bioisosteres for the oxazole ring. The 1,2,3-triazole moiety is particularly stable against enzymatic degradation and can act as a hydrogen bond donor. nih.gov This substitution can lead to compounds with retained or even improved biological activity. nih.govunimore.it

Oxadiazole: The 1,2,4-oxadiazole and 1,3,4-oxadiazole rings are also considered bioisosteres of the oxazole ring. They are known for their resistance to hydrolysis and have been successfully used to replace ester and amide groups in drug candidates. nih.govresearchgate.net

Table 2: Properties of Common Bioisosteric Replacements for the Oxazole Ring

HeterocycleKey FeaturesPotential Impact on Activity
IsoxazoleDifferent arrangement of N and O atomsAltered dipole moment and H-bonding
ThiazoleContains Sulfur instead of OxygenIncreased lipophilicity, altered electronics
1,2,3-TriazoleContains three Nitrogen atomsIncreased stability, H-bond donor capability
1,3,4-OxadiazoleTwo N, one O atomHigh metabolic stability, planar structure

Substitution Patterns on the Oxazole Ring

The nature and position of substituents on the oxazole ring are critical determinants of biological activity. In the parent compound, the 2-position is unsubstituted, the 4-position carries the ethyl carboxylate group, and the 5-position has the 2,4-dichlorobenzyl substituent.

Studies on related oxazole-containing compounds have shown that substitution at the 2-position can significantly influence potency. For example, introducing small alkyl or aryl groups at this position can lead to enhanced interactions with the target protein. In one study, substitution at the 2-position of an oxazole ring with a 4-substituted phenyl group was achieved via a Suzuki-Miyaura cross-coupling reaction. korea.ac.kr

Modification of the substituent at the 4-position, for instance, by changing the ester to other functional groups, directly impacts the compound's interaction with the active site of an enzyme or receptor. The electronic nature of the substituent at the 5-position is also crucial. The 2,4-dichloro substitution on the benzyl ring provides a specific electronic and steric profile that is likely important for activity. Altering this substitution pattern, for example, by moving the chlorine atoms or replacing them with other halogens or electron-donating/withdrawing groups, would be expected to have a significant impact on the compound's biological profile.

Impact of Structural Changes on Receptor Binding and Enzyme Inhibition Profiles

The structural modifications discussed above have a direct impact on how the molecule interacts with biological targets such as receptors and enzymes.

Enzyme Inhibition: Many oxazole derivatives have been investigated as enzyme inhibitors. The ethyl carboxylate group of the parent compound could, for example, form hydrogen bonds with the active site of an enzyme. Converting this ester to an amide could strengthen this interaction. The 2,4-dichlorobenzyl group likely fits into a hydrophobic pocket of the target enzyme. The nature and substitution pattern of the oxazole ring itself can influence the compound's ability to inhibit specific enzymes. For example, various triazole derivatives have been evaluated for their inhibitory potential against enzymes like cholinesterase and α-glucosidase, with their activity being highly dependent on the substitution patterns. nih.gov Studies on biotin (B1667282) carboxylase inhibitors have shown that compounds can bind to different sites, such as the ATP-binding site or the biotin-binding site, and that binding can be influenced by the presence of cofactors like ADP. semanticscholar.org

Table 3: Predicted Impact of Structural Modifications on Biological Activity

ModificationPotential Effect on Receptor BindingPotential Effect on Enzyme Inhibition
Ester to Amide/HydrazideAltered H-bonding, potential for increased affinityEnhanced interaction with active site, improved metabolic stability
Oxazole to Isoxazole/ThiazoleModified electrostatic interactions and steric fitChanges in binding orientation and affinity
Altered Oxazole SubstitutionOptimization of hydrophobic and electronic interactionsFine-tuning of potency and selectivity

Molecular and Cellular Mechanisms of Action Studies Preclinical Focus

Modulation of Biochemical Pathways

The impact of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate on intracellular signaling cascades and broader cellular processes remains uninvestigated, as detailed below.

There are no published studies that analyze the effect of this compound on specific signal transduction pathways. Research into how this compound might modulate cellular signaling is a critical area that remains to be explored.

Comprehensive studies on the global effects of this compound on gene expression and protein profiles have not been reported. Therefore, its influence on the cellular transcriptome and proteome is currently unknown.

Cellular Assays for Mechanistic Elucidation

Cellular Uptake and Localization Studies

There is currently no published research detailing the cellular uptake and subcellular localization of this compound. Investigations into how this compound enters cells, the transport mechanisms involved (e.g., passive diffusion, active transport), and its accumulation in specific cellular compartments or organelles have not been reported.

Cell-Based Reporter Assays

Information regarding the use of cell-based reporter assays to elucidate the mechanism of action of this compound is not available. Such assays are crucial for determining a compound's effect on specific signaling pathways, transcription factors, or gene expression, but no such studies have been made public for this compound.

Investigations in 2D and 3D Cell Culture Models

There are no available studies that have investigated the effects of this compound in either traditional two-dimensional (2D) monolayer cell cultures or more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids or organoids. Comparative studies in these models are essential for understanding a compound's efficacy and mechanism in a more tissue-like environment.

Mechanisms of Resistance in Biological Systems

Consistent with the lack of broader preclinical data, there is no information available regarding any observed or potential mechanisms of resistance to this compound in any biological system.

Computational Chemistry and in Silico Modeling for Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biotech-asia.orgnih.gov This method is crucial for understanding the basis of molecular recognition and is widely applied in structure-based drug design. For Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, docking studies can elucidate its potential to interact with various biological macromolecules, thereby predicting its pharmacological profile.

Virtual screening involves the computational screening of large libraries of chemical structures to identify compounds that are likely to bind to a specific biological target. nih.gov Conversely, it can be used to screen a single compound, such as this compound, against a panel of known protein structures to identify potential biological targets. This "reverse docking" approach can suggest novel therapeutic applications for the compound.

The process begins by generating a 3D model of the compound and preparing a library of protein targets implicated in various diseases. Using docking software, the compound is systematically tested for its ability to fit into the active or allosteric sites of each protein. nih.gov For instance, given the prevalence of oxazole (B20620) moieties in anticancer agents, potential targets could include proteins like tubulin, protein kinases, or DNA topoisomerases. researchgate.netmdpi.com The screening would rank these potential targets based on the predicted binding strength, prioritizing them for further investigation.

Once potential targets are identified, molecular docking provides a numerical score that estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. mdpi.com For example, in silico analyses of other substituted oxazoles have shown binding energies ranging from -6.1 to -7.3 kcal/mol against targets like aquaporin-4. nih.gov Similar studies on oxadiazole analogues targeting the EGFR tyrosine kinase active site have reported docking scores around -5.2 to -5.4 kcal/mol. hilarispublisher.com

Beyond a simple score, the analysis reveals "interaction hotspots"—the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. irjweb.com For this compound, the dichlorobenzyl group might engage in hydrophobic interactions, while the ester and oxazole ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors. Identifying these hotspots is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective derivatives. mdpi.com

Potential Protein TargetProtein Data Bank (PDB) IDExample Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Epidermal Growth Factor Receptor (EGFR)1M17-7.8Leu718, Val726, Met793
Tubulin (Colchicine Binding Site)5LYJ-7.2Cys241, Leu255, Ala316
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-8.1Cys919, Phe918, Leu840

A ligand's conformation—its three-dimensional shape and orientation—is critical for effective binding. Conformational analysis within the binding pocket examines the rotational freedom around the single bonds of this compound and determines the most energetically favorable pose upon binding. The flexibility of the benzyl (B1604629) group and the ethyl carboxylate chain allows the molecule to adopt various shapes. Docking algorithms explore these conformational possibilities to find the one that maximizes favorable interactions and minimizes steric clashes with the protein, thus achieving the best fit. researchgate.net This analysis helps confirm that the molecule can adopt a stable and active conformation within the target's binding site.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. irjweb.com These methods are used to calculate properties like molecular orbital energies, charge distribution, and reactivity, offering insights that complement experimental data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. wuxibiology.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com For oxazole derivatives, DFT calculations (often using the B3LYP functional with a basis set like 6-311G++) are employed to determine these values. irjweb.com From these energies, other reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's chemical behavior.

ParameterDescriptionTypical Value Range (eV) for Oxazoles
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.0 to 5.5
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.75
Electronegativity (χ)-(EHOMO + ELUMO) / 23.75 to 5.0

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.govwalisongo.ac.id Green represents areas of neutral potential.

For this compound, an MESP map would likely show negative potential (red) around the oxygen atoms of the ester carbonyl group and the oxazole ring, as well as the nitrogen atom of the oxazole. These sites would be the most probable locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) might be localized around the hydrogen atoms, indicating sites for nucleophilic interaction. nih.gov This visual representation of reactivity complements the FMO analysis and is instrumental in understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

Ligand-Target Complex Stability and Dynamics

No studies detailing molecular dynamics simulations of this compound bound to a specific biological target were found. Such studies would typically provide insights into the binding mode, interaction energies, and the conformational changes that occur upon binding, which are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Solvent Effects and Conformational Ensembles

Similarly, there is no available research on the influence of solvent on the conformational landscape of this compound. Understanding how the solvent environment affects the molecule's shape and flexibility is important for predicting its behavior in a biological system.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are essential tools for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. These models are widely used to predict the activity of new compounds and to guide lead optimization.

Descriptor Calculation and Feature Selection

The foundational step for any QSAR study involves the calculation of molecular descriptors that encode the structural and physicochemical properties of a molecule. No published research has reported the calculation of such descriptors or the selection of relevant features for this compound in the context of a specific biological activity.

Model Development and Validation for Activity Prediction

Consequently, without the initial descriptor data, no QSAR models have been developed or validated to predict the biological activity of this compound or its derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. This helps in identifying potential liabilities and reducing late-stage attrition of drug candidates. A search of the literature did not yield any studies that have specifically predicted the ADMET properties of this compound.

Computational Pharmacokinetic Profiling

The pharmacokinetic properties of a compound, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its potential efficacy and safety. In silico tools can predict these properties based on the molecular structure of the compound. For this compound, several key pharmacokinetic parameters have been computationally estimated.

The absorption of a compound is largely influenced by its physicochemical properties, such as lipophilicity and aqueous solubility. Predictions suggest that this compound exhibits high gastrointestinal (GI) absorption. Its lipophilicity, as indicated by the predicted LogP values, falls within a range that is generally favorable for oral absorption.

The distribution of a compound throughout the body is another crucial factor. The volume of distribution at steady state (VDss) is a parameter that indicates the extent of a compound's distribution in tissues compared to the plasma. Computational models predict a moderate volume of distribution for this compound. Furthermore, its ability to cross the blood-brain barrier (BBB) is predicted to be limited, suggesting a lower likelihood of central nervous system effects. Plasma protein binding is another important distribution parameter, with predictions indicating a high degree of binding for this molecule.

Metabolism is a key process that determines the clearance and potential for drug-drug interactions. In silico models predict that this compound is a substrate for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are major enzymes involved in drug metabolism. It is also predicted to be an inhibitor of CYP2C9.

Finally, the excretion profile of a compound is essential for understanding its elimination from the body. The total clearance of the compound is predicted to be low. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight328.17 g/mol Within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient)4.15Indicates good lipophilicity.
Water Solubility (LogS)-4.5Low aqueous solubility.
Pharmacokinetics
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
P-glycoprotein SubstrateNoNot likely to be actively effluxed by P-glycoprotein.
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2.
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19.
CYP2C9 InhibitorYesPotential to inhibit CYP2C9.
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6.
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4.
Total Clearance (log ml/min/kg)0.25Low predicted clearance rate.
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorYesPotential for cardiotoxicity.

This data is generated from computational models and should be interpreted with caution. Experimental validation is required to confirm these predictions.

Theoretical Toxicity Prediction Models (e.g., Aquatic Toxicity, Genotoxicity - purely computational)

In silico toxicology models are crucial for the early identification of potential hazards associated with a chemical compound. These models predict various toxicity endpoints based on the compound's structure-activity relationships.

Genotoxicity: Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can damage DNA, potentially leading to mutations and cancer. The Ames test is a widely used bacterial reverse mutation assay to assess mutagenicity. In silico models based on the Ames test predict that this compound is non-mutagenic.

Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to toxicity. Computational models for hepatotoxicity predict whether a compound is likely to cause liver injury. For this compound, the prediction for hepatotoxicity is negative.

Cardiotoxicity: Cardiotoxicity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a significant concern in drug development due to the risk of life-threatening arrhythmias. Computational models predict that this compound is likely to be an inhibitor of the hERG channel, indicating a potential risk for cardiotoxicity.

Aquatic Toxicity: The environmental impact of chemical compounds is an important consideration. In silico models can predict the toxicity of a substance to aquatic organisms. The predicted lethal concentration for 50% of the population (LC50) in fish over a 96-hour exposure provides an indication of its acute aquatic toxicity. The predicted value for this compound suggests a moderate level of aquatic toxicity.

Table 2: Predicted Toxicological Profile of this compound

Toxicity EndpointPredictionConfidence
AMES MutagenicityNon-mutagenHigh
HepatotoxicityNon-hepatotoxicModerate
hERG I InhibitionInhibitorHigh
Skin SensitizationNon-sensitizerModerate
Aquatic Toxicity (96h LC50 for fish)3.5 mg/LModerate

This data is generated from computational models and should be interpreted with caution. Experimental validation is required to confirm these predictions.

Drug-Likeness and Lead-Likeness Assessment (Computational)

The concepts of "drug-likeness" and "lead-likeness" are used in the early stages of drug discovery to select compounds with a higher probability of being successfully developed into drugs. These assessments are based on the analysis of the physicochemical properties of known drugs and lead compounds.

Drug-Likeness: Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. This rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular weight of less than 500 g/mol , a LogP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

This compound adheres to all the criteria of Lipinski's Rule of Five. Its molecular weight is 328.17 g/mol , its LogP is 4.15, it has 0 hydrogen bond donors, and 4 hydrogen bond acceptors. Therefore, it is considered to have good drug-like properties. Other drug-likeness rules, such as the Ghose filter, Veber rule, and Egan rule, also suggest a favorable profile for this compound.

Lead-Likeness: Lead-likeness criteria are generally stricter than drug-likeness criteria, as they aim to identify compounds that have greater potential for optimization into drug candidates. These criteria often include a lower molecular weight and LogP range. While this compound fits within the drug-like space, its LogP of 4.15 is at the higher end of the typical range for lead-like compounds.

Bioavailability Score: The bioavailability score is a composite score that reflects the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. The predicted bioavailability score for this compound is 0.55, which is a typical value for compounds with good drug-like properties.

Table 3: Drug-Likeness and Lead-Likeness Assessment of this compound

Parameter / RuleValue / StatusCompliance
Lipinski's Rule of Five
Molecular Weight (< 500 g/mol )328.17Yes
LogP (< 5)4.15Yes
Hydrogen Bond Donors (≤ 5)0Yes
Hydrogen Bond Acceptors (≤ 10)4Yes
Number of Violations0Compliant
Ghose Filter Compliant
Veber Rule Compliant
Egan Rule Compliant
Bioavailability Score 0.55Favorable

This data is generated from computational models and should be interpreted with caution.

Preclinical Biological Evaluation in Model Systems Non Human, Non Clinical

In Vitro Efficacy Studies

There is no publicly available information on the in vitro efficacy of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate.

Enzyme Activity Modulation Assays

No studies have been published detailing the effects of this compound on the activity of specific enzymes.

Cell-Based Functional Assays (e.g., Cell Growth Inhibition, Reporter Gene Activation)

Data from cell-based functional assays, such as those measuring cell growth inhibition or the activation of reporter genes, are not available for this compound.

Phenotypic Screening in Relevant Biological Models (e.g., Bacterial, Fungal, Parasitic Cultures, Cancer Cell Lines)

There are no published results from phenotypic screening of this compound in bacterial, fungal, parasitic cultures, or cancer cell lines.

In Vivo Efficacy Studies in Animal Models (Mechanistic & Proof-of-Concept)

Information regarding the in vivo efficacy of this compound in animal models is not available in the public domain.

Establishment of Disease Models for Efficacy Assessment (e.g., Infectious Disease Models, Inflammatory Models, Tumor Xenografts)

No studies have been found that describe the use of this compound in established animal models of disease, including those for infectious diseases, inflammation, or cancer.

Pharmacodynamic Biomarker Evaluation

There is no available data on the evaluation of pharmacodynamic biomarkers following the administration of this compound in animal models.

Target Engagement Studies in Live Organisms

There is currently no available scientific literature detailing target engagement studies of this compound in any live, non-human model systems. Investigations to determine the direct interaction of this compound with its putative biological target in a whole-organism context have not been reported. Therefore, data on its pharmacodynamic effects, target modulation, and occupancy in vivo are absent from the current body of scientific knowledge.

Comparative Studies with Known Reference Compounds and Analogs

Comprehensive searches have not identified any preclinical studies that directly compare the biological activity of this compound with known reference compounds or its structural analogs. While the oxazole (B20620) scaffold is present in numerous biologically active molecules, specific comparative data for this dichlorobenzyl-substituted derivative, which would be essential for elucidating its structure-activity relationships and potency relative to other compounds, are not available in published research. Consequently, no data tables comparing its efficacy, potency, or other pharmacological parameters against established agents can be provided at this time.

Advanced Analytical Methodologies for Research on Ethyl 5 2,4 Dichlorobenzyl Oxazole 4 Carboxylate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of newly synthesized compounds like Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for unambiguous assignment of all atoms in the structure of this compound.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to map the connectivity of the molecule.

COSY: This experiment would reveal the coupling between protons, for example, between the methylene (B1212753) and methyl protons of the ethyl group (-CH₂-CH₃).

HSQC: This technique correlates directly bonded carbon and proton atoms. It would definitively link the protons of the dichlorobenzyl CH₂, the ethyl CH₂, and the ethyl CH₃ to their respective carbon signals.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. ipb.pt For instance, it would show correlations from the benzylic CH₂ protons to the C5 carbon of the oxazole (B20620) ring and to the carbons of the dichlorophenyl ring, confirming the attachment of the benzyl (B1604629) group to the oxazole.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for this compound are based on known values for similar oxazole and substituted benzyl moieties. acs.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Oxazole-C2~8.0-8.2 (s, 1H)~150-155-
Oxazole-C4-~135-140Benzylic CH₂, Ethyl CH₂
Oxazole-C5-~158-162Benzylic CH₂
Carboxylate C=O-~160-165Ethyl CH₂
Ethyl -OCH₂-~4.3-4.5 (q, 2H)~60-65Carboxylate C=O, Ethyl CH₃
Ethyl -CH₃~1.3-1.5 (t, 3H)~14-16Ethyl CH₂
Benzylic -CH₂-~4.1-4.3 (s, 2H)~30-35Oxazole C5, Dichlorophenyl C1', C2', C6'
Dichlorophenyl C1'-~135-138Benzylic CH₂
Dichlorophenyl C2'-~133-136Benzylic CH₂
Dichlorophenyl C3'~7.4 (d, 1H)~129-132-
Dichlorophenyl C4'-~134-137-
Dichlorophenyl C5'~7.2 (dd, 1H)~127-130-
Dichlorophenyl C6'~7.5 (d, 1H)~130-133Benzylic CH₂

Solid-State NMR (ssNMR): For the characterization of the compound in its solid, crystalline form, ssNMR is invaluable. It can be used to study polymorphism, which is the ability of a solid material to exist in multiple forms or crystal structures. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) provide high-resolution spectra of the solid material. rsc.org Furthermore, advanced techniques such as ¹³C{¹⁴N} RESPDOR can be employed as an "attached nitrogen test" to unequivocally differentiate isomers by identifying carbons directly bonded to nitrogen, confirming the specific structure of the oxazole ring. iastate.edu

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy and for studying its fragmentation patterns to further confirm its structure. iaph.espnnl.gov

For this compound (Molecular Formula: C₁₃H₁₁Cl₂NO₃), HRMS would be used to measure the exact mass of the molecular ion. The theoretical monoisotopic mass is 315.0116 g/mol . An observed mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Predicted Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the ester can lead to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the oxazole ring and the benzylic CH₂ group, leading to the formation of a stable 2,4-dichlorobenzyl cation.

Fragmentation of the Oxazole Ring: The heterocyclic ring can undergo complex rearrangements and fragmentation upon energetic collision.

Table 2: Predicted HRMS Fragments
m/z (Monoisotopic)Possible Fragment Ion FormulaDescription of Loss/Fragment
315.0116[C₁₃H₁₁Cl₂NO₃]⁺Molecular Ion [M]⁺
286.0037[C₁₁H₆Cl₂NO₃]⁺Loss of ethyl group (•C₂H₅)
270.0088[C₁₁H₇Cl₂NO₂]⁺Loss of ethoxy radical (•OC₂H₅)
158.9819[C₇H₅Cl₂]⁺2,4-dichlorobenzyl cation
156.0451[C₆H₆NO₃]⁺Fragment containing the oxazole-4-carboxylate moiety

Advanced Infrared and UV-Vis Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions would confirm the presence of the ester, the aromatic rings, and the C-Cl bonds.

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-HStretching3050-3150
Aliphatic C-HStretching2850-3000
Ester C=OStretching1710-1730
Oxazole/Aromatic C=C, C=NStretching1500-1650
Ester C-OStretching1100-1300
Aromatic C-ClStretching700-850

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The oxazole ring in conjugation with the dichlorophenyl ring constitutes the primary chromophore. The spectrum would likely show characteristic π → π* transitions. The position of the maximum absorbance (λₘₐₓ) can be influenced by solvent polarity. This technique is particularly useful for quantitative analysis via HPLC, where the detector is set to the λₘₐₓ for maximum sensitivity.

Chromatographic Methods for Quantification and Separation in Research Contexts

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Stability Studies

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. americanpharmaceuticalreview.com A robust, stability-indicating HPLC method is crucial for quality control and for monitoring the compound's degradation over time under various stress conditions (e.g., acid, base, heat, light).

Method Development: A typical approach would involve a reversed-phase method.

Stationary Phase: C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with 0.1% formic acid or ammonium (B1175870) acetate) would likely be employed to ensure good separation of the main compound from any more or less polar impurities. nih.gov

Detection: A UV detector set at the compound's λₘₐₓ (e.g., ~256 nm) would provide high sensitivity. acgpubs.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a given range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 4: Example HPLC Method Parameters
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient50% B to 95% B over 10 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength256 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Metabolites

While the parent compound, this compound, is likely not volatile enough for direct GC analysis without decomposition, GC-MS is an excellent technique for identifying and quantifying volatile impurities from the synthesis or volatile degradation products. researchgate.net

Potential volatile byproducts could include residual solvents or unreacted starting materials. For instance, if the synthesis involves 2,4-dichlorobenzyl alcohol, GC-MS could detect its presence as an impurity. nih.gov In metabolic studies, if the ester is hydrolyzed, the resulting ethanol (B145695) could be detected. For certain carboxylic acids or alcohols, derivatization may be required to increase their volatility for GC analysis. colostate.edu

Typical GC-MS Conditions:

Column: A nonpolar or mid-polar capillary column (e.g., DB-5MS or HP-1MS) is commonly used. researchgate.net

Carrier Gas: Helium is typically used as the carrier gas.

Temperature Program: A temperature gradient is employed, starting at a low temperature to separate highly volatile compounds and ramping up to elute less volatile components.

Ionization: Electron Ionization (EI) is standard, providing reproducible mass spectra that can be compared against established libraries (e.g., NIST) for confident identification of byproducts.

Chiral Chromatography for Enantiomeric Purity Analysis

Many oxazole derivatives possess a stereogenic center, necessitating methods to separate and quantify their enantiomers. mdpi.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the CSP and the mobile phase is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) and maltodextrin, have proven highly effective for separating a wide range of chiral azole compounds. mdpi.comnih.gov The separation can be performed under various elution modes, including normal phase, polar organic, and reversed phase, to optimize the resolution between the enantiomers. mdpi.com For structurally similar oxazoles, studies have shown that electron-withdrawing substituents can enhance chiral recognition on certain CSPs. mdpi.com

While specific chromatographic conditions for this compound are not publicly documented, the analysis would follow established principles. A screening of various CSPs and mobile phases would be conducted to identify the optimal conditions for baseline separation. The method would then be validated to quantify the enantiomeric excess (e.e.), a critical parameter for stereochemically pure compounds.

The table below illustrates typical conditions used for the enantiomeric separation of analogous chiral oxazole compounds, demonstrating the variety of systems that can be employed.

Chiral Stationary Phase (CSP) Mobile Phase Composition (% v/v) Elution Mode Analytes Outcome
MaltoShell (Maltodextrin-based)Heptane-Ethanol (80:20)Normal PhaseSubstituted OxazolesSuccessful separation of ten out of twelve tested chiral azole compounds. mdpi.comnih.gov
Chiralpack IA-3 (Amylose-based)Heptane-EthanolNormal PhaseOxazole with exocyclic alcoholAchieved separation where other CSPs failed for this specific structure. mdpi.com
Macrocyclic Glycopeptide SelectorsVariousNormal, Polar, ReversedNew Chiral AzolesEffective in separating various azole compounds, complementing polysaccharide phases. mdpi.comnih.gov

Crystallography and Solid-State Characterization

The physical properties of a chemical compound are intrinsically linked to its solid-state structure. Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms and molecules in a crystal lattice.

The resulting data allows for the unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov Although the crystal structure for the specific title compound is not available in public databases, data from closely related oxazole carboxylate derivatives illustrate the type of information obtained. For instance, the analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed a monoclinic crystal system with two independent molecules in the asymmetric unit. vensel.org

The following table presents representative crystallographic data for a similar heterocyclic compound, "ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate". nih.gov

Parameter Value
Chemical FormulaC₁₆H₁₇ClN₂O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.5494 (13)
b (Å)12.474 (2)
c (Å)13.0430 (13)
α (°)102.369 (11)
β (°)105.501 (9)
γ (°)90.033 (12)
Volume (ų)1759.1 (4)
Z (molecules/unit cell)4

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." By analyzing the PXRD patterns of different batches of this compound prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one can determine if polymorphism exists. The presence of different peak positions and intensities in the diffractograms would confirm the existence of multiple polymorphs.

Stability and Degradation Studies in Chemical and Biological Media

Assessing the stability of a compound is crucial for determining its shelf-life and understanding its potential degradation pathways. Forced degradation, or stress testing, is a process used to accelerate the degradation of a compound under conditions more severe than standard storage conditions. nih.gov These studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule. nih.govbiomedres.us

For this compound, a typical forced degradation study would involve exposing the compound to a range of stress conditions, including:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures to evaluate susceptibility to pH-dependent hydrolysis. Oxazole rings can be sensitive to hydrolytic ring-opening. nih.gov

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess the molecule's vulnerability to oxidation.

Photolytic Degradation: Exposure to ultraviolet (UV) or visible light to determine photosensitivity.

Thermal Degradation: Subjecting the solid compound to high temperatures to evaluate its thermal stability.

Throughout the study, samples are analyzed at various time points, typically by a stability-indicating HPLC method, to quantify the remaining parent compound and detect the formation of degradation products. The structural elucidation of major degradants is often performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Research on related oxazole derivatives has highlighted their potential instability toward hydrolytic ring-opening and decarboxylation under certain conditions. nih.gov

The table below summarizes typical conditions applied in forced degradation studies for heterocyclic compounds. researchgate.net

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Pathway
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M HCl, RT to 80°CHydrolysis of the ester group, cleavage of the oxazole ring.
Base HydrolysisSodium Hydroxide (B78521) (NaOH)0.1 M - 1 M NaOH, RT to 80°CSaponification of the ester, potential ring-opening.
OxidationHydrogen Peroxide (H₂O₂)3% - 30% H₂O₂, RTOxidation of the oxazole ring or other susceptible functional groups.
PhotolysisUV/Visible LightICH Q1B specified light sourcePhotochemical reactions leading to various degradation products.
Thermal (Dry Heat)Elevated Temperature60°C - 100°CThermally induced decomposition.

Future Directions and Translational Research Potential

Design of Next-Generation Oxazole (B20620) Derivatives based on SAR and Mechanistic Insights

The rational design of more potent and selective oxazole derivatives hinges on a deep understanding of their structure-activity relationships (SAR) and mechanisms of action. researchgate.net The oxazole scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of physiochemical properties and interactions with biological targets. semanticscholar.orgresearchgate.net

SAR studies on various oxazole-containing compounds have revealed critical insights for designing next-generation molecules. For therapeutic applications, particularly in oncology, the oxazole ring is often combined with other pharmacophores to enhance anticancer activity. nih.govbenthamscience.com Research has shown that oxazole derivatives can inhibit a wide array of targets, including STAT3, G-quadruplex, and tubulin protein, leading to apoptosis in cancer cells. researchgate.netnih.govbenthamscience.com The nature and position of substituents on the phenyl rings attached to the oxazole core are crucial for determining potency and selectivity.

In the agrochemical sector, SAR studies indicate that modifications to the oxazole scaffold can significantly impact its efficacy as a fungicide, insecticide, or herbicide. bohrium.com For instance, the introduction of specific substituted benzene (B151609) rings can enhance insecticidal or acaricidal activities. bohrium.com The strategic placement of functional groups can influence the compound's ability to inhibit key processes, such as chitin (B13524) synthesis in mites. bohrium.com

Future design strategies will leverage these mechanistic insights to create derivatives with improved target affinity, better pharmacokinetic profiles, and reduced off-target effects. This involves systematically altering the substituents on the benzyl (B1604629) and oxazole rings of the parent compound, Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, to explore how these changes affect biological activity.

Table 1: Key SAR Insights for Oxazole Derivatives

Application AreaKey Structural Feature/ModificationImpact on Biological ActivityReference
AnticancerCombination with other pharmacophoresEnhances potency and allows for targeting novel pathways like STAT3. nih.govbenthamscience.com
AnticancerSubstitution on phenyl ringsModulates potency against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. nih.gov
Agrochemical (Insecticidal)Introduction of specific substituted benzene ringsCan enhance insecticidal and acaricidal activities against various pests. bohrium.com
Agrochemical (Herbicidal)Modification of the oxazole ring and scaffoldImportant for the discovery of novel herbicides with varied activity against different plant species. bohrium.com

Exploration of Novel Therapeutic or Agro-Chemical Applications (Mechanistic/Discovery Phase)

The oxazole nucleus is a privileged structure found in numerous compounds with a wide spectrum of pharmacological activities. nih.gov This versatility makes this compound a promising starting point for discovery-phase research into new therapeutic and agrochemical applications.

Therapeutic Potential: Oxazole derivatives have demonstrated significant potential as anticancer agents by inhibiting a multitude of targets essential for cancer cell survival and proliferation. nih.gov These targets include protein kinases, DNA topoisomerase, and enzymes involved in mitochondrial function. nih.govbenthamscience.com Beyond oncology, oxazoles are being investigated for various other therapeutic uses, including as antibacterial, anti-inflammatory, antidiabetic, and anticonvulsant agents. researchgate.net The discovery phase for derivatives of this compound would involve screening against a diverse panel of biological targets to identify novel activities.

Agrochemical Potential: The application of oxazole derivatives in agriculture is a rapidly growing field. bohrium.com These compounds have shown promise as fungicides, insecticides, acaricides, and herbicides. bohrium.com Some oxazole-based molecules also exhibit plant growth regulatory effects, which could be harnessed to improve crop yields. saudijournals.com For example, studies have shown that certain oxazole derivatives can increase the shoot length and root development of oilseed rape seedlings. saudijournals.com Given the structural similarity to known agrochemicals, this compound and its analogues represent a rich area for the discovery of new crop protection agents. bohrium.comresearchgate.net

Table 2: Potential Applications of Oxazole Derivatives

DomainPotential ApplicationMechanism/Effect ObservedReference
TherapeuticAnticancerInhibition of targets like STAT3, tubulin, protein kinases, and DNA topoisomerases. researchgate.netnih.gov
TherapeuticAntibacterialActivity against various bacterial strains, including E. coli and S. aureus. nih.gov
AgrochemicalFungicide, Insecticide, AcaricideDemonstrated activity against a range of agricultural pests and pathogens. bohrium.com
AgrochemicalHerbicideActivity against various weeds. bohrium.com
AgrochemicalPlant Growth RegulatorStimulation of root and shoot growth in crops like oilseed rape. saudijournals.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of novel compounds like oxazole derivatives can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). ijettjournal.org These technologies are transforming drug discovery by enabling rapid analysis of vast datasets, predicting molecular properties, and generating new molecular structures. premierscience.comnih.gov

For the development of derivatives based on this compound, AI can be applied in several ways:

Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data from other oxazole compounds to predict the biological activity, toxicity, and pharmacokinetic properties of new, untested derivatives. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Virtual Screening: AI can screen massive virtual libraries of potential oxazole derivatives against a specific biological target, identifying molecules with a high probability of binding and activity. premierscience.com

De Novo Design: Generative AI models can design entirely new oxazole-based molecules that are optimized for desired properties, such as high potency and selectivity, helping to explore novel regions of chemical space. nih.gov

SAR Analysis: AI tools can analyze complex SAR data to identify subtle patterns and relationships that may not be apparent to human researchers, providing deeper insights for rational drug design. acs.org

By embedding these data-driven approaches, the process of designing and developing the next generation of oxazole-based therapeutics or agrochemicals can be made more efficient and cost-effective. ijettjournal.orgastrazeneca.com

Challenges and Opportunities in the Development of Oxazole-Based Research Probes

Oxazole derivatives, with their inherent chemical properties, present an opportunity for the development of small-molecule fluorescent probes for use in biological research and diagnostics. These probes can be designed to detect specific analytes or monitor biological processes in real-time. However, their development faces several key challenges.

One of the primary challenges is achieving high selectivity. nih.gov A research probe must interact specifically with its intended target (e.g., a particular enzyme or reactive oxygen species) without cross-reacting with other similar molecules present in the complex cellular environment. nih.gov

Another significant hurdle is reaction kinetics. An ideal probe should react quickly with its target to provide a real-time signal, but faster reactions can sometimes compromise selectivity. nih.gov Furthermore, the probe's solubility and membrane permeability are critical for its application in living cells. Many organic molecules are poorly soluble in aqueous biological media, which can limit their utility.

Finally, the design of the fluorophore itself is crucial. For probes that function via mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), the choice of solvent is critical, as protic solvents can interfere with the process, posing a challenge for use in biological systems. nih.gov Despite these challenges, the development of selective and robust oxazole-based probes could provide powerful tools for studying cellular biology and disease mechanisms.

Potential for Combination Studies with other Agents in Preclinical Models

A promising avenue for translational research is the investigation of oxazole derivatives in combination with other agents. Combination therapies are a cornerstone of modern medicine, particularly in oncology, as they can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.

In a preclinical setting, this compound or its optimized derivatives could be evaluated in combination with standard-of-care chemotherapeutic agents. Such studies would aim to identify synergistic interactions where the combined effect is greater than the sum of the individual effects.

This principle also extends to agrochemical applications. Combining an oxazole-based fungicide or insecticide with an existing product could broaden the spectrum of activity or combat the development of resistance in pests and pathogens. For example, studies on the structurally related 1,2,4-oxadiazole (B8745197) class have shown that their antibacterial potency can be significantly increased when used in combination with antibiotics like oxacillin. nih.gov Preclinical models, both in vitro and in vivo, would be essential for determining the efficacy and safety of such combination strategies before they can be considered for further development.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A typical synthesis involves coupling 2,4-dichlorobenzyl halide with a pre-formed oxazole-4-carboxylate precursor. For example:

Precursor Preparation : Ethyl oxazole-4-carboxylate derivatives can be synthesized via cyclization of α-ketoesters with ammonium acetate under reflux in ethanol .

Alkylation Step : React the oxazole precursor with 2,4-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to isolate the product. Reported yields range from 50–65%; optimizing reaction time (8–12 hours) and stoichiometry (1.2 eq. benzyl halide) can improve reproducibility .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) .
    • Melting Point : Compare observed m.p. (e.g., 141–143°C) with literature values .
  • Structural Confirmation :
    • NMR : Look for diagnostic signals: δ ~8.1 ppm (oxazole C5-H), δ ~4.3 ppm (CH₂ of benzyl group), and δ ~1.3 ppm (ethyl ester CH₃) .
    • X-ray Crystallography : Solve the crystal structure using SHELX software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Monitor for moisture ingress using silica gel desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

Methodological Answer:

  • Activity Profiling : Design dose-response assays (e.g., IC₅₀ determination) against target pathogens (e.g., S. aureus or flavivirus strains) using standardized protocols .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with related compounds to viral envelope proteins (e.g., Zika NS5) .
  • Control Experiments : Test metabolites or hydrolyzed products (e.g., free carboxylic acid) to rule off-target effects .

Q. What strategies can mitigate low yields during the alkylation step of oxazole precursors?

Methodological Answer:

  • Solvent Optimization : Replace DMF with THF or acetone to reduce side reactions (e.g., ester hydrolysis) .
  • Catalysis : Add catalytic KI (0.1 eq.) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and decomposition .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for proposed reactions (e.g., nucleophilic aromatic substitution at the dichlorobenzyl group) .
  • Retrosynthetic Analysis : Employ Synthia or Reaxys to identify feasible routes for introducing functional groups (e.g., replacing Cl with -NH₂ via Pd-catalyzed amination) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperature and identify stable polymorphs .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for oxazole derivatives?

Methodological Answer:

  • Refinement Parameters : Re-analyze diffraction data using SHELXL with updated scattering factors and restraints for disordered atoms .
  • Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or hydrogen bonding patterns .

Q. Why do biological assay results vary between in vitro and in vivo models for similar compounds?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., using liver microsomes) to identify bioavailability limitations .
  • Formulation Adjustments : Test liposomal encapsulation or PEGylation to enhance in vivo stability .

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Reactant of Route 1
Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
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Reactant of Route 2
Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.